2-(5-Chlorothiophene-2-sulfonamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

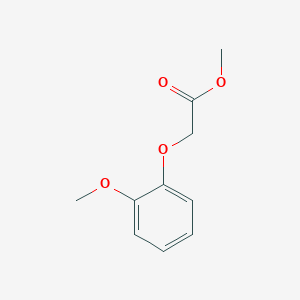

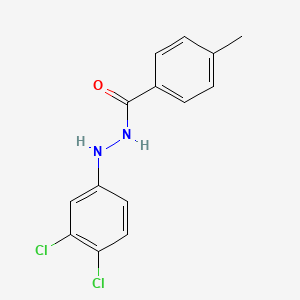

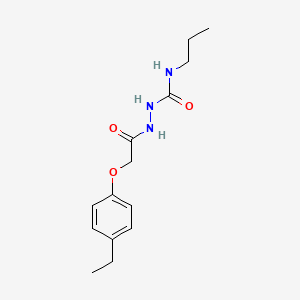

2-(5-Chlorothiophene-2-sulfonamido)acetic acid is a chemical compound with the CAS Number: 1017141-27-3 . Its IUPAC name is {[(5-chloro-2-thienyl)sulfonyl]amino}acetic acid . The compound has a molecular weight of 255.7 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Derivatization

Facile Synthesis and Urease Inhibition : The compound has been utilized in the facile synthesis of thiophene sulfonamide derivatives. These derivatives show significant urease inhibition activity, with one derivative demonstrating higher activity than the standard thiourea. This synthesis involves Suzuki cross-coupling reactions under mild temperature conditions (Noreen et al., 2017).

Nucleophilic Reactions and Heterocyclization : The compound reacts with mercaptoacetic acid ethyl ester, leading to the formation of novel thiophene derivatives. This reaction is significant in the study of heterocyclization processes and the synthesis of new chemical structures (Ivanov et al., 2016).

Formation of Thiophenesulfonamides : Research shows that sulfochlorination of similar compounds results in mixtures of mono-and dihalothiophenesulfonyl chlorides, which can be converted into stable thiophenesulfonamides. This process is valuable in the study of physicochemical properties of such compounds (Rozentsveig et al., 2007).

Biological and Pharmaceutical Applications

Antimicrobial Activities : Various derivatives of this compound have been synthesized and tested for their antimicrobial activities. For instance, the synthesis of heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole demonstrated notable antimicrobial properties (El‐Emary et al., 2002).

Cytotoxic Activity Against Cancer Cells : Some sulfonamide derivatives, including those related to 2-(5-Chlorothiophene-2-sulfonamido)acetic acid, have shown cytotoxic activity against specific cancer cell lines, highlighting their potential in cancer research (Ghorab et al., 2015).

Antiviral Activity : Derivatives like 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides synthesized from similar compounds have shown antiviral activity against tobacco mosaic virus, indicating potential in antiviral research (Chen et al., 2010).

Environmental and Analytical Chemistry

Detection in Environmental Samples : Techniques have been established for detecting sulfonamide residues, including those similar to this compound, in environmental samples like agricultural water, which is crucial for environmental monitoring (Jiménez-Díaz et al., 2008).

Detection in Animal Tissues : Methods have been developed for the detection of sulfonamides in animal tissues, which is vital for food safety and regulatory compliance (Hela et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-[(5-chlorothiophen-2-yl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYBBYUNQLAKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)